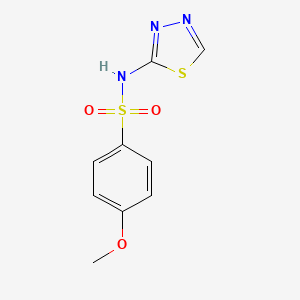

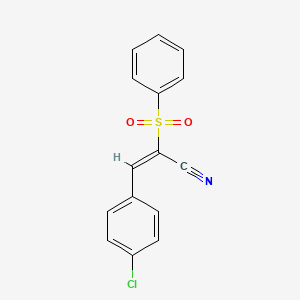

4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide” is a compound that belongs to the class of 1,3,4-thiadiazole derivatives . These compounds are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives typically involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The reaction of these materials with methyl hydrazinecarbodithioate or hydrazinecarbothioamide results in 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives . The targeted 1,3,4-thiadiazolyl derivatives are then prepared by reacting these hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its synthesis process and the properties of its constituent groups. The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . This allows 1,3,4-thiadiazole derivatives to disrupt processes related to DNA replication .Chemical Reactions Analysis

The major fragmentation pathway in most 1,3,4-thiadiazole derivatives involves the cleavage of the S-C2 and N-N bonds of the 1,3,4-thiadiazole ring . This results in the formation of specific ions that can be detected using mass spectrometry .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its IR, 1H NMR, and 13C NMR spectra . For instance, its IR spectrum reveals the presence of various functional groups, while its NMR spectra provide information about its hydrogen and carbon atoms .科学的研究の応用

Overview

4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide is a compound with potential applications in various scientific research areas due to its unique chemical structure. While specific studies directly addressing this compound were not found, insights into the scientific applications can be inferred from research on related sulfonamide compounds and their roles in pharmaceuticals, environmental science, and organic chemistry.

Sulfonamides in Pharmaceutical Research

Sulfonamide derivatives, including structures similar to this compound, have been explored for their therapeutic potential across a variety of medical conditions. These compounds exhibit a range of biological activities, including antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. Their ability to inhibit carbonic anhydrase and other enzymes makes them candidates for treating conditions such as glaucoma, hypertension, and certain types of cancer. The design of sulfonamide compounds involves optimizing their structure to enhance selectivity and potency for specific biological targets (Azevedo-Barbosa et al., 2020).

Environmental Science Applications

In environmental science, sulfonamides have been studied for their presence in water bodies and soils, mainly due to their widespread use in pharmaceuticals and agriculture. Research into the environmental fate, behavior, and toxicity of sulfonamide antibiotics highlights concerns over their potential to contribute to antimicrobial resistance and impact aquatic ecosystems. Studies focus on understanding how these compounds degrade in the environment, their persistence, and the formation of metabolites, which is critical for assessing and mitigating their environmental impact (Baran et al., 2011).

作用機序

将来の方向性

Given the wide range of biological activities exhibited by 1,3,4-thiadiazole derivatives, future research could focus on exploring their potential applications in various fields, such as pharmaceuticals, agrochemicals, and more . Additionally, further studies could investigate the modification of the structure of known derivatives with documented activity to design new antitumor agents .

特性

IUPAC Name |

4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3S2/c1-15-7-2-4-8(5-3-7)17(13,14)12-9-11-10-6-16-9/h2-6H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHVYCQAGFWSHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=NN=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((3,5-dimethylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2655688.png)

![2-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine](/img/structure/B2655695.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2655698.png)

![2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2655704.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2655705.png)

![N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide](/img/structure/B2655708.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2655709.png)